Sulfadiazine sodium

Descripción general

Descripción

Sulfadiazine sodium is a sulfonamide antibiotic used in a variety of infections, such as urinary tract infections, ear infections, meningitis, malaria, toxoplasmosis, and others . It is also used in veterinary medication .

Synthesis Analysis

Sulfadiazine sodium has been used to form inclusion compounds (ICs) with β-cyclodextrin (βCD) and its derivatives . The isothermal titration calorimetry and nuclear magnetic resonance experiments confirmed the interaction between the species in solution .Molecular Structure Analysis

The molecular structure of Sulfadiazine sodium can be found in various databases such as the NIST Chemistry WebBook .Chemical Reactions Analysis

Sulfadiazine sodium has been studied for its interaction with β-cyclodextrin (βCD) and its derivatives . The phase solubility analysis revealed an enhancement of the solubility of sulfadiazine when complexed with βCD .Physical And Chemical Properties Analysis

Sulfadiazine sodium has a molar mass of 250.28 g/mol . It has a melting point of 253 °C (dec.) (lit.) . Its solubility is 67.13mg/L at 25 ºC .Aplicaciones Científicas De Investigación

Stability of Sulfadiazine Sodium Injection IV

- Application Summary: This study investigated the stability of Sulfadiazine Sodium Injection IV. The research focused on the ability of certain antioxidants to retard the formation of color in ampuls of sulfadiazine sodium solution prepared in a nitrogen atmosphere .

- Methods of Application: The study used a Warburg Constant Volume Respirometer to estimate oxygen uptake in solutions of sulfadiazine sodium with various antioxidants at different hydrogen ion concentrations . The antioxidants evaluated included ascorbic acid, p-aminophenol, hydroquinone, sodium formaldehyde sulfoxylate, sodium sulfite, and twt-butyl hydroquinone .

- Results: The rate of oxygen consumption in these solutions was found to be directly related to the ability of the antioxidant to deter color formation in ampuls of sulfadiazine sodium solutions . The tests showed sodium sulfite to have the greatest activity in the system under the conditions of study .

Antimicrobial Activity of Sulfadiazine Sodium with β-cyclodextrin Supramolecular Systems

- Application Summary: This research studied the antimicrobial activity of sulfadiazine sodium salt (SDS) when used in conjunction with β-cyclodextrin (βCD) and its derivatives . The aim was to improve drug bioavailability by supramolecular interaction between host and guest molecules .

- Methods of Application: The study used isothermal titration calorimetry and nuclear magnetic resonance experiments to confirm the interaction between the species in solution . These solutions were then tested in vitro against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae .

- Results: The diffusion tests revealed that the inclusion compounds (ICs) were more efficient against Staphylococcus aureus and Pseudomonas aeruginosa than the free SDS molecule . In addition, for Escherichia coli, the ICs with MβCD were more effective than the other ICs and pure SDS .

Degradation of Sulfadiazine by UV/Oxone

- Application Summary: This study explored the degradation of Sulfadiazine (SDZ), a typical persistent sulfonamide antibiotic, by UV/Oxone (potassium monopersulfate compound). The research focused on the roles of reactive oxidative species and the formation of disinfection byproducts .

- Methods of Application: The study used radical quenching tests to suggest that radical oxidation, including HO•, SO4•−, and reactive chlorine species (RCS), played an important role by UV/Oxone . It further verified that concentration and distribution of HO•, SO4•−, and RCS were pH-dependent .

- Results: The SDZ degradation rate was firstly increased and then decreased by Cl− and HCO3− (0–10 mM); HA (0–10 mg L−1) exhibited insignificant influence on SDZ degradation . The degradation pathways of SDZ during UV/Oxone and formation pathways of five disinfection byproducts during subsequent chlorination were proposed .

Determination of Sulfadiazine in Aquaculture Wastewater

- Application Summary: This research developed a new, simple, and low-cost method based on the glassy carbon electrode electrochemical sensor for the detection of sulfadiazine in aquaculture wastewater .

- Methods of Application: The study used differential pulse voltammetry and cyclic voltammetry in the three-electrode system to study and optimize the electrochemical performance of the sensor . The optimal electrolyte was acetic acid-sodium acetate buffer, and the optimal pH was 4.0 .

- Results: The newly established method showed satisfactory results for detecting sulfadiazine in aquaculture wastewater. The concentration of sulfadiazine and the peak current intensity showed a linear relationship in the range of 20 to 300 μmol/L, and the limit of detection was 6.14 μmol/L . The recovery rate of standard addition was 87–95%, with satisfactory reproducibility and low interference .

Topical Cure of Infected Burns

- Application Summary: Sulfadiazine Sodium Salt (SDS) is a short-acting sulfonamide usually used for the topical cure of infected burns .

- Methods of Application: The SDS is applied topically to the infected burns. The exact method of application can vary depending on the severity and location of the burn .

- Results: The application of SDS to infected burns can help prevent infection and promote healing .

Treatment of Toxoplasmosis

- Application Summary: SDS is used in combination with pyrimethamine to treat toxoplasmosis .

- Methods of Application: The exact method of application can vary depending on the severity of the infection and the patient’s overall health .

- Results: The combination of SDS and pyrimethamine has been shown to be effective in treating toxoplasmosis .

Propiedades

IUPAC Name |

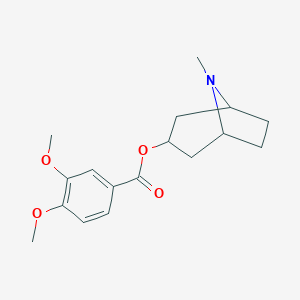

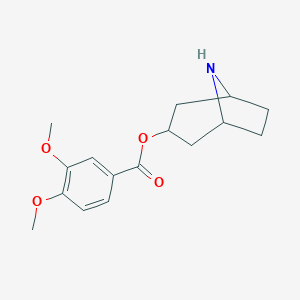

sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDCNMJPBBKAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N4NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20203152 | |

| Record name | Sulfadiazine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfadiazine sodium | |

CAS RN |

547-32-0 | |

| Record name | Sulfadiazine sodium [USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadiazine sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20203152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadiazine sodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADIAZINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84CS1P306F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

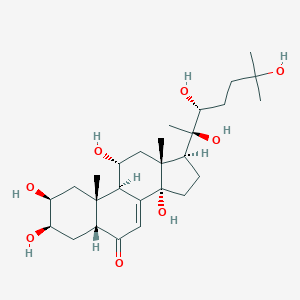

![[(1S,3Z,7Z,9S,10S)-9-hydroxy-3,7-dimethyl-10-propan-2-ylcyclodeca-3,7-dien-1-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B101.png)